The synthesis of Dcn1-ubc12-IN-1 involved structure-based design and extensive medicinal chemistry optimization. Initial efforts focused on identifying a binding motif within UBC12 that interacts with DCN1. A series of peptidomimetic compounds were generated based on a 12-residue peptide derived from UBC12, leading to compounds with significantly improved binding affinities .
The synthesis process included:
The molecular structure of Dcn1-ubc12-IN-1 has been elucidated through crystallography. The compound binds within a hydrophobic pocket in DCN1, where its bicyclic aromatic group interacts extensively with key residues such as isoleucine 86, phenylalanine 89, and cysteine 90. The binding mode suggests that Dcn1-ubc12-IN-1 induces conformational changes in DCN1, enhancing its inhibitory effect on the DCN1–UBC12 interaction .
Dcn1-ubc12-IN-1 functions primarily through competitive inhibition of the DCN1–UBC12 interaction. This inhibition prevents the neddylation of cullin proteins, specifically cullin 3, which is critical for the regulation of various cellular processes including protein degradation and signal transduction. The compound's mechanism involves forming stable complexes with DCN1, thereby blocking its interaction with UBC12 and disrupting downstream signaling pathways .
The mechanism by which Dcn1-ubc12-IN-1 exerts its effects involves several key steps:
Dcn1-ubc12-IN-1 exhibits several notable physical and chemical properties:
Dcn1-ubc12-IN-1 has significant potential applications in scientific research:
The DCN1-UBC12 protein-protein interaction (PPI) represents a critical regulatory node in the neddylation pathway, a post-translational modification system essential for cellular homeostasis. DCN1 (Defective in Cullin Neddylation 1), also known as DCUN1D1 or SCCRO, functions as a co-E3 ligase that scaffolds the interaction between the NEDD8-conjugating enzyme UBC12 (UBE2M) and cullin proteins. This interaction accelerates cullin neddylation, a process that activates Cullin-RING ubiquitin ligases (CRLs)—the largest family of ubiquitin E3 ligases regulating ~20% of cellular protein degradation [1] [4]. CRLs control fundamental processes, including cell cycle progression, DNA repair, and stress responses. Selective inhibition of the DCN1-UBC12 interface disrupts neddylation of specific cullins (particularly cullin-3), offering a targeted therapeutic strategy distinct from broad-spectrum neddylation inhibitors like MLN4924 (which blocks the NEDD8-activating enzyme E1) [4] [10].
DCN1 recognizes the N-terminally acetylated "Ac-Met" motif of UBC12 via a well-defined hydrophobic pocket within its PONY domain. Structural studies reveal this pocket spans ≈350 ų and accommodates UBC12’s acetylated N-terminal residues (Met1-Ile2-Leu4), forming hydrogen bonds with backbone atoms and hydrophobic contacts with side chains [1] [8]. This interaction allosterically enhances the transfer of NEDD8 from UBC12~NEDD8 to cullins, culminating in CRL activation.
Table 1: Key Characteristics of the DCN1-UBC12 Interaction
| Characteristic | Description | Biological Impact |
|---|---|---|
| Binding Interface | DCN1 PONY domain + UBC12 N-terminal Ac-Met motif | Drives conformational activation of UBC12~NEDD8 for cullin neddylation |
| Cullin Specificity | Primarily cullin-3; minor effects on cullin-1 | Enables selective CRL3 inhibition without global proteostasis disruption |
| Disease Link | Overexpressed in squamous carcinomas (HNSCC, NSCLC), cervical cancer, liver fibrosis, and cardiac pathologies | Correlates with metastasis, poor prognosis, and fibrotic remodeling [7] [9] |
DCN1 is genomically amplified in squamous cell carcinomas (e.g., lung, head/neck), where it promotes epithelial-mesenchymal transition (EMT), metastasis, and chemoresistance [2] [7]. In non-cancerous contexts, DCN1 upregulation in cardiac fibroblasts and hepatocytes exacerbates fibrotic remodeling via CRL3-mediated degradation of protective factors like NRF2 [4] [9].
The discovery of Dcn1-ubc12-IN-1 (hereafter referred to by its prototype DI-591) emerged from peptidomimetic optimization of UBC12’s N-terminal tetrapeptide (Ac-Met-Ile-Gly-Leu). DI-591 features a benzothiazole core replacing Met1, enhancing hydrophobic packing within DCN1’s binding groove (Ki = 10–12 nM against DCN1/2) [1] [5]. Unlike pan-neddylation inhibitors, DI-591 selectively suppresses cullin-3 neddylation, causing accumulation of the CRL3 substrate NRF2—a master regulator of antioxidant response—while sparing other cullins [1] [4].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5